

physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

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An In-depth Technical Guide on the Physicochemical Properties of **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde**

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and are pivotal in medicinal chemistry.[1][2][3] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1] The functionalization of the imidazo[1,2-a]pyridine scaffold is a key area of research for the development of new therapeutic agents.[3][4] This technical guide focuses on a specific derivative, **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde**, providing a detailed overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde** are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₈ N ₂ O | [5][6] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Off-white to light yellow solid (predicted) | [7][8] |
| Melting Point | Data not available. (Related compound, 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde, melts at 132-133 °C) | [9] |
| pKa (predicted) | ~4.15 ± 0.50 (for the parent imidazo[1,2-a]pyridine-3-carbaldehyde) | [7] |
| XlogP (predicted) | 2.0 | [6] |
| CAS Number | 30384-93-1 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde** are essential for its replication and further study.

Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including imidazo[1,2-a]pyridines, at the C3 position.[10][11]

Objective: To introduce a carbaldehyde group at the 3-position of the 2-methylimidazo[1,2-a]pyridine ring.

Materials:

- 2-Methylimidazo[1,2-a]pyridine

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium Carbonate (Na_2CO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.
- Slowly add an equimolar amount of phosphorus oxychloride (POCl_3) to the cooled DMF while stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
- Dissolve the starting material, 2-methylimidazo[1,2-a]pyridine, in a minimal amount of DMF.
- Add the solution of 2-methylimidazo[1,2-a]pyridine dropwise to the freshly prepared Vilsmeier reagent.
- After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 90-100 °C for 1-3 hours.^{[10][11]} Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize it by adding a saturated aqueous solution of sodium carbonate (Na_2CO_3) until the pH is basic.
- Extract the aqueous layer multiple times with dichloromethane (DCM).
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde** using column chromatography on silica gel.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Dissolve a small sample of the purified product in a deuterated solvent such as Chloroform- d (CDCl_3) or DMSO- d_6 containing tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the aldehyde proton (CHO) around δ 10.0 ppm, a singlet for the methyl group (CH_3) around δ 2.7 ppm, and multiplets for the aromatic protons on the pyridine ring system between δ 7.0 and 9.5 ppm.[\[9\]](#)
- ^{13}C NMR: Using the same sample, record the ^{13}C NMR spectrum. Key signals to identify include the carbonyl carbon of the aldehyde group (around δ 180 ppm), carbons of the imidazopyridine core, and the methyl carbon.[\[9\]](#)

2. Infrared (IR) Spectroscopy

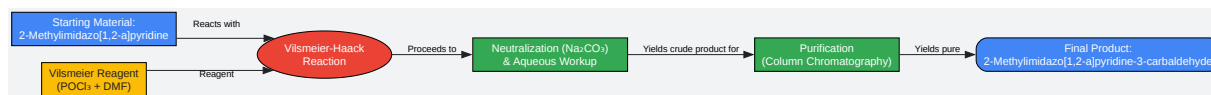
- Prepare a sample of the compound, typically as a KBr pellet or a thin film.
- Record the IR spectrum. A strong characteristic absorption band for the aldehyde $\text{C}=\text{O}$ stretching vibration is expected in the region of $1680\text{--}1700\text{ cm}^{-1}$. Other bands will correspond to C-H and C=N stretching and bending vibrations of the aromatic system.

3. Mass Spectrometry (MS)

- Analyze the compound using a mass spectrometer, typically with Electrospray Ionization (ESI).
- The resulting mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ at m/z 161.07, confirming the molecular weight of the compound.[\[6\]](#)

Logical Relationship Visualization

The following diagram illustrates the workflow for the synthesis of **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde** via the Vilsmeier-Haack reaction.



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Caption: Vilsmeier-Haack synthesis workflow for **2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde**.

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